molecular formula C19H13N3 B11636358 3-Methyl-1-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile

3-Methyl-1-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11636358
M. Wt: 283.3 g/mol
InChI Key: KFFDGGFATMJFFC-UHFFFAOYSA-N
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Description

3-Methyl-1-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused pyridine and benzimidazole ring system, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminobenzonitrile with 3-methyl-1-phenylpyridinium salts in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Methyl-1-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific structural features, which contribute to its distinct chemical and biological properties. The presence of the phenyl group and the nitrile functionality enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C19H13N3

Molecular Weight

283.3 g/mol

IUPAC Name

3-methyl-1-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C19H13N3/c1-13-11-18(14-7-3-2-4-8-14)22-17-10-6-5-9-16(17)21-19(22)15(13)12-20/h2-11H,1H3

InChI Key

KFFDGGFATMJFFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)C4=CC=CC=C4)C#N

Origin of Product

United States

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